![molecular formula C10H9NO3 B7903629 3-amino-7-methoxy-2H-chromen-2-one](/img/structure/B7903629.png)
3-amino-7-methoxy-2H-chromen-2-one
Overview
Description
3-amino-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Potential : Derivatives like 3-amino-7,8-dimethoxy-2H-chromen-2-one have shown potential medicinal value. A study by Li (2014) elaborates on an improved synthesis route for this derivative, highlighting its potential in medicine (Li, 2014).
Adenosine Receptors : Compounds like 3-[amino(methoxy)methylene]-2-oxo-3,4-dihydro-2H-chromen-4-yl)-3-cyanoacetamides and chromeno[3,4-c]pyridine-1-carbonitriles have been identified as new scaffolds for adenosine receptors, as reported by Costa et al. (2011) (Costa et al., 2011).
Antimicrobial Activity : Mandala et al. (2013) synthesized novel derivatives with significant antibacterial and antifungal activity, contributing to the development of new antimicrobial agents (Mandala et al., 2013).
Antimalarial Activity : Shah et al. (2016) reported the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives, which were screened for antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).
Environmentally Friendly Synthesis : Shi et al. (2006) described the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, highlighting an environmentally friendly approach (Shi et al., 2006).
Antileishmanial Activity : Schmidt et al. (2012) synthesized a natural product with antileishmanial activity, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, isolated from Galipea panamensis (Schmidt et al., 2012).
Bio-imaging Applications : García-Beltrán et al. (2014) developed coumarin-based fluorescent probes for dual recognition of copper(II) and iron(III) ions, demonstrating potential applications in bio-imaging (García-Beltrán et al., 2014).
Apoptosis Induction in Cancer Research : Kemnitzer et al. (2004) identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer in human cell lines, contributing to cancer research (Kemnitzer et al., 2004).
properties
IUPAC Name |
3-amino-7-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGEMGLHPFINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7-methoxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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